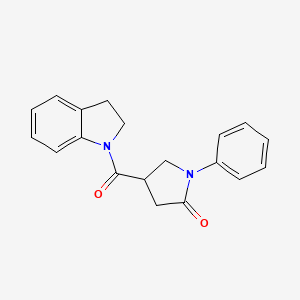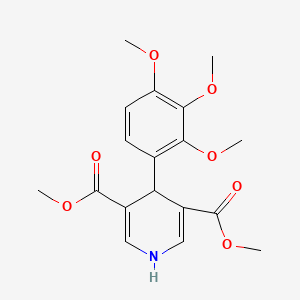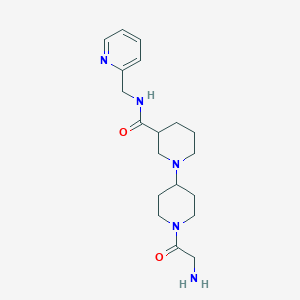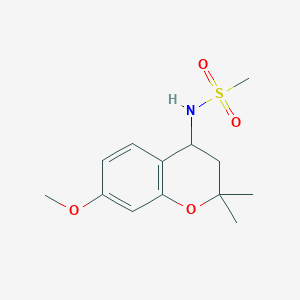![molecular formula C16H18ClFN4O B5378758 1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5378758.png)
1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine, also known as CFTR(inh)-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a crucial role in the regulation of fluid and electrolyte transport in various tissues, including the lungs, pancreas, and intestines. CFTR mutations are associated with cystic fibrosis, a genetic disorder that affects multiple organ systems. CFTR(inh)-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases.
Mécanisme D'action
1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine(inh)-172 binds to a specific site on the 1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine protein and blocks its chloride ion channel activity. The exact binding site and mechanism of inhibition are still under investigation. However, it has been proposed that 1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine(inh)-172 stabilizes the closed state of the 1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine channel and prevents its opening in response to cAMP-dependent protein kinase A (PKA) phosphorylation.
Biochemical and Physiological Effects:
1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine(inh)-172 has been shown to reduce 1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine-mediated chloride secretion in various tissues and cell types. This inhibition can lead to changes in fluid and electrolyte transport, which can affect the function of organs such as the lungs, pancreas, and intestines. 1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine(inh)-172 has also been shown to reduce mucus viscosity and promote mucus clearance in the airways.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine(inh)-172 has several advantages as a research tool, including its high specificity for 1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine, its reversible inhibition, and its ability to inhibit 1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine function in various cell types and tissues. However, 1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine(inh)-172 also has some limitations, such as its potential off-target effects, its variable potency depending on the cell type and experimental conditions, and its limited solubility in aqueous solutions.
Orientations Futures
1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine(inh)-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases. However, several challenges need to be addressed before 1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine(inh)-172 can be used as a clinical drug, including its pharmacokinetic properties, its safety profile, and its efficacy in different patient populations. Future research directions include the development of more potent and selective 1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine inhibitors, the identification of new binding sites and mechanisms of inhibition, and the evaluation of 1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine inhibitors in preclinical and clinical trials.
Méthodes De Synthèse
The synthesis of 1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine(inh)-172 involves several steps, including the preparation of the pyrazole and piperazine intermediates, followed by the coupling reaction between the two intermediates. The final product is obtained through purification and isolation processes. The detailed synthesis method has been described in several research articles.
Applications De Recherche Scientifique
1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine(inh)-172 has been widely used as a research tool to investigate the function and regulation of 1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine. It has been shown to inhibit 1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine-mediated chloride secretion in various cell types, including epithelial cells, sweat gland cells, and pancreatic cells. 1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine(inh)-172 has also been used to study the role of 1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine in other physiological processes, such as airway surface liquid regulation, mucus clearance, and bicarbonate secretion. Furthermore, 1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine(inh)-172 has been used to screen for potential drugs that can modulate 1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine function and treat cystic fibrosis.
Propriétés
IUPAC Name |
[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN4O/c1-20-15(4-5-19-20)16(23)22-8-6-21(7-9-22)11-12-2-3-13(18)10-14(12)17/h2-5,10H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEGPCMCHYBSSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCN(CC2)CC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(3-phenyl-2-propynoyl)amino]benzoate](/img/structure/B5378679.png)


![N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B5378690.png)

![9-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5378719.png)
![3,7-dimethyl-11-[(2S)-2-phenylbutanoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5378725.png)
![ethyl 2-[3-benzoyl-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5378741.png)
![4-[(6-methyl-4-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2,6-piperidinedione](/img/structure/B5378742.png)
![bicyclo[3.3.1]nonan-2-one semicarbazone](/img/structure/B5378747.png)


![3-[(dimethylamino)methyl]-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinol](/img/structure/B5378773.png)
![4-(3-hydroxy-3-methylbutyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5378778.png)